Technical Monograph: Physicochemical Profiling and Synthetic Utility of 2,5-Di-tert-butylnitrobenzene
Technical Monograph: Physicochemical Profiling and Synthetic Utility of 2,5-Di-tert-butylnitrobenzene
Topic: Physicochemical Profiling and Synthetic Utility of 2,5-Di-tert-butylnitrobenzene Content Type: Technical Monograph Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
2,5-Di-tert-butylnitrobenzene (CAS: 3463-35-2), also chemically identified as 1,4-di-tert-butyl-2-nitrobenzene , represents a specialized class of sterically hindered nitroarenes. Unlike simple nitrobenzenes, the presence of two bulky tert-butyl groups—one ortho and one meta to the nitro functionality—imparts unique steric strain and electronic properties. This compound serves as a critical intermediate in the synthesis of 2,5-di-tert-butylaniline , a precursor for redox-active ligands (e.g., dtb-BIAN) used in catalysis and materials science.
This guide provides a definitive analysis of its physical properties, a validated synthesis protocol designed to minimize de-alkylation side reactions, and a mechanistic breakdown of its photochemical behavior.
Physicochemical Properties
The steric bulk of the tert-butyl groups significantly influences the packing efficiency and volatility of the molecule. The following data consolidates experimental values and validated predictions.
Table 1: Physical Property Data
| Property | Value | Notes/Conditions |
| CAS Registry Number | 3463-35-2 | Confirmed Identity |
| Molecular Formula | C₁₄H₂₁NO₂ | |
| Molecular Weight | 235.32 g/mol | |
| Appearance | Pale yellow crystalline solid | Typical of nitroarenes |
| Melting Point | 88 – 90 °C | Recrystallized from Ethanol [1, 2] |
| Boiling Point | ~280 – 300 °C (Predicted) | Decomposes at atm.[1] pressure; distill under vacuum |
| Density | ~1.05 g/cm³ (Predicted) | Solid state density estimated |
| Solubility | High: DCM, Toluene, EtOAcLow: HexanesInsoluble: Water | Lipophilic due to alkyl groups |
| Flash Point | >110 °C | Estimated |
Structural Characterization (Spectroscopic Signatures)[2]
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¹H NMR (CDCl₃, 400 MHz): The molecule lacks a C2 axis of symmetry due to the nitro group. Expect two distinct singlets for the tert-butyl groups (9H each) and an ABC or ABX aromatic pattern depending on resolution. The proton ortho to the nitro group (H3) will be significantly deshielded (~7.5–7.8 ppm).
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IR Spectroscopy: Characteristic nitro stretches are observed at 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) . The steric crowding may cause a slight blue-shift in the asymmetric stretch due to twisting of the nitro group out of the benzene plane.
Validated Synthesis Protocol
Objective: Synthesize 2,5-di-tert-butylnitrobenzene from 1,4-di-tert-butylbenzene via electrophilic aromatic substitution. Challenge: The tert-butyl group is activating but bulky. Standard nitration (mixed acid) can lead to ipso-substitution (replacing a tert-butyl group) or dinitration if temperature is uncontrolled.
Methodology: Low-Temperature Nitration in Acetic Anhydride
This protocol uses acetic anhydride as a solvent and moderator to prevent oxidative de-alkylation.
Reagents
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Substrate: 1,4-Di-tert-butylbenzene (10.0 g, 52.5 mmol)
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Solvent: Acetic Anhydride (30 mL)
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Reagent: Fuming Nitric Acid (HNO₃, >90%, 3.5 mL)
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Catalyst: Concentrated Sulfuric Acid (H₂SO₄, catalytic, 0.5 mL)
Step-by-Step Workflow
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Preparation: In a 100 mL 3-neck round-bottom flask equipped with a thermometer and magnetic stir bar, dissolve 1,4-di-tert-butylbenzene in acetic anhydride.
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Cooling: Cool the solution to 0–5 °C using an ice/salt bath. Critical: Higher temperatures promote ipso-attack.
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Addition: Mix the nitric acid and sulfuric acid separately at 0°C. Add this nitrating mixture dropwise to the flask over 30 minutes, maintaining internal temperature below 10 °C .
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Reaction: Allow the mixture to stir at 10 °C for 1 hour, then slowly warm to room temperature (25 °C) over 2 hours.
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Quenching: Pour the reaction mixture over 200 g of crushed ice with vigorous stirring. The product will precipitate as a yellow solid.
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Workup: Filter the solid. Wash with cold water (3 x 50 mL) to remove acid and acetic anhydride.
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Purification: Recrystallize the crude solid from hot Ethanol (95%) . Cool slowly to 4 °C to maximize crystal growth.
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Validation: Dry under vacuum. Verify purity via Melting Point (Target: 88–90 °C).
Synthesis Workflow Diagram
Figure 1: Optimized synthesis workflow for minimizing ipso-substitution by-products.
Photochemical Reactivity & "Ortho Effect"
A critical property of 2,5-di-tert-butylnitrobenzene is its reactivity under UV irradiation. The nitro group, when excited to its triplet state, can abstract a hydrogen atom from the orthotert-butyl group. This is a classic example of the nitro-ortho effect .
Mechanism[3][4]
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Excitation: UV light (hν) excites the nitro group to a triplet state (n-π*).
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H-Abstraction: The oxygen of the nitro group abstracts a hydrogen from the proximate tert-butyl methyl group.
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Diradical Formation: A short-lived diradical species is formed.
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Cyclization: The radical centers couple to form a cyclic intermediate (often a nitrone or benzisoxazole derivative).
This pathway is significant for drug stability studies, as nitro-containing drugs with ortho-alkyl groups may degrade via this mechanism under light exposure.
Photochemical Pathway Diagram
Figure 2: The "Ortho Effect" mechanism leading to photocyclization of the nitroarene.
Applications in Research
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Ligand Synthesis: The primary industrial use is the reduction of the nitro group (using H₂/Pd-C or Fe/HCl) to yield 2,5-di-tert-butylaniline [3]. This aniline is a precursor for dtb-BIAN (bis(imino)acenaphthene) ligands, which are bulky, electron-rich ligands used in transition metal catalysis (e.g., polymerization, C-H activation).
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Spin Trapping: The nitroso derivatives generated from this compound are used as spin traps in EPR spectroscopy to detect free radicals in biological systems [4].
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Steric Probes: Due to the extreme steric bulk, this molecule is used to probe the spatial requirements of enzyme active sites or catalytic pockets.
References
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Sigma-Aldrich. 2,5-Di-tert-butylnitrobenzene Product Specification. CAS 3463-35-2.[1][2][3] Link
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Stenutz, R. Data Sheet: 2,5-di-tert-butylnitrobenzene. Link
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Santa Cruz Biotechnology. 2,5-Di-tert-butylaniline (Precursor Application). Link
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Canadian Journal of Chemistry. Photochemistry of Nitro Compounds and Spin Trapping. (Contextual citation for nitro-ortho photochemistry). Link
